![molecular formula C9H5Cl5N2 B14360175 2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride CAS No. 95969-94-1](/img/structure/B14360175.png)
2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride is a chemical compound with the molecular formula C₉H₅Cl₅N₂. This compound is known for its unique structure, which includes multiple chlorine atoms and a phenyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride typically involves the reaction of trichloroacetonitrile with aniline in the presence of a chlorinating agent. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted amides, while oxidation reactions can produce corresponding acids or ketones.
Scientific Research Applications
2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride has several scientific research applications, including:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride involves its interaction with nucleophiles, leading to the formation of various products. The molecular targets include functional groups such as amines and alcohols, which react with the chlorine atoms in the compound. The pathways involved in these reactions are typically nucleophilic substitution and addition mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound with similar reactivity but different applications.
Trichloroacetonitrile: Used as a precursor in the synthesis of 2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride.
Chloral Hydrate: Another trichlorinated compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its multiple chlorine atoms and phenyl group make it a versatile reagent in organic synthesis and other scientific applications.
Properties
CAS No. |
95969-94-1 |
|---|---|
Molecular Formula |
C9H5Cl5N2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(C-chloro-N-phenylcarbonimidoyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H5Cl5N2/c10-7(9(12,13)14)16-8(11)15-6-4-2-1-3-5-6/h1-5H |
InChI Key |
MHEMBJFADPDXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N=C(C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
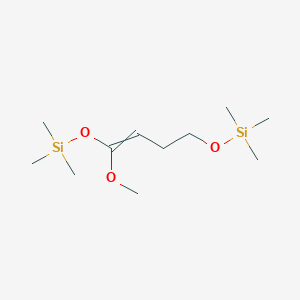
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
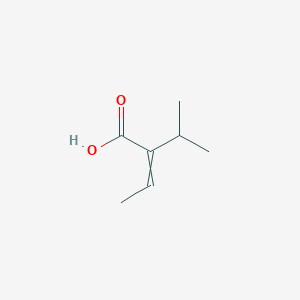
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)

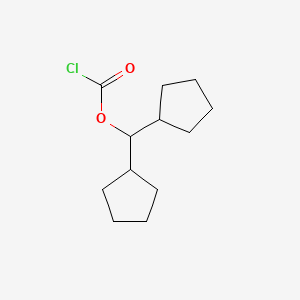
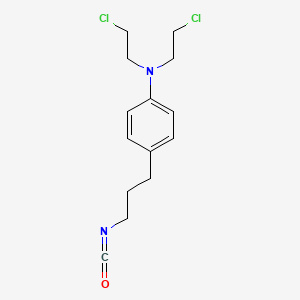
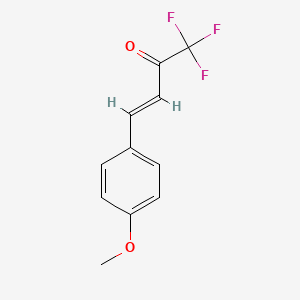
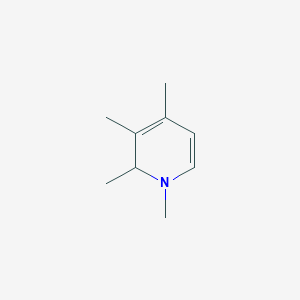
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
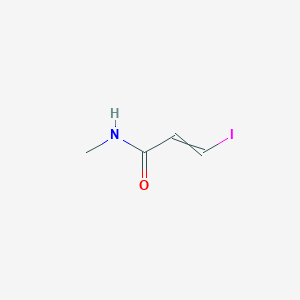
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
